molecular formula C9H14O2 B3065543 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid CAS No. 518346-54-8

1-(Cyclopropylmethyl)cyclobutanecarboxylic acid

Cat. No.: B3065543
CAS No.: 518346-54-8
M. Wt: 154.21
InChI Key: LPBPYHPNUCDBEV-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)cyclobutanecarboxylic acid is a cyclobutane-derived carboxylic acid featuring a cyclopropylmethyl substituent at the 1-position of the cyclobutane ring. Cyclobutane derivatives are valued in medicinal chemistry for their conformational rigidity, which can enhance metabolic stability and target binding.

Properties

IUPAC Name

1-(cyclopropylmethyl)cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-8(11)9(4-1-5-9)6-7-2-3-7/h7H,1-6H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPBPYHPNUCDBEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CC2CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70665706
Record name 1-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518346-54-8
Record name 1-(Cyclopropylmethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70665706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as cyclization, functional group transformations, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

    Substitution: The compound can participate in substitution reactions, where the cyclopropylmethyl or cyclobutane ring can be modified.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or other reduced forms of the compound .

Scientific Research Applications

1-(Cyclopropylmethyl)cyclobutanecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and biological activity. The cyclopropylmethyl group may contribute to the compound’s stability and unique properties .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituent Molecular Formula Molecular Weight Key Functional Groups Notable Properties (Inferred from Evidence)
1-Benzylcyclobutane-1-carboxylic acid Benzyl C₁₂H₁₄O₂ 190.24 Carboxylic acid, aromatic Higher molecular weight; aromatic π-π interactions likely .
1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid Cyclopropylcarbamoyl C₉H₁₃NO₃ 183.21 Carboxylic acid, amide Hydrogen-bonding capacity; potential pharmaceutical applications .
1-(2-Methylpropyl)cyclobutane-1-carboxylic acid Isobutyl C₉H₁₆O₂ 156.22 Carboxylic acid, alkyl Hydrophobic; lower molecular weight .
1-(Methoxycarbonyl)cyclobutanecarboxylic acid Methoxycarbonyl C₇H₁₀O₄ 158.15 Carboxylic acid, ester Ester group may hydrolyze under acidic/basic conditions .
Cyclopropylmethyl cyclobutanecarboxylate Cyclopropylmethyl ester C₉H₁₄O₂ 166.20 Ester Distinct from carboxylic acid derivatives; ester stability varies .

Substituent Effects on Physicochemical Properties

  • Aromatic vs. Aliphatic Substituents: The benzyl group in 1-Benzylcyclobutane-1-carboxylic acid (C₁₂H₁₄O₂) contributes to higher lipophilicity compared to alkyl-substituted analogs like 1-(2-Methylpropyl)cyclobutane-1-carboxylic acid (C₉H₁₆O₂). This aromaticity may enhance binding to hydrophobic protein pockets but reduce aqueous solubility . Cyclopropylmethyl vs.
  • Functional Group Influence: Amide vs. Ester: The amide in 1-(Cyclopropylcarbamoyl)cyclobutane-1-carboxylic acid (C₉H₁₃NO₃) enables hydrogen bonding, increasing polarity and aqueous solubility relative to ester derivatives like 1-(Methoxycarbonyl)cyclobutanecarboxylic acid (C₇H₁₀O₄) . Carboxylic Acid vs. Ester: Carboxylic acids (e.g., benzyl and isobutyl analogs) are more polar and acidic (pKa ~4-5) than esters, which are neutral and prone to hydrolysis .

Stability and Reactivity

  • Benzyl Derivatives : Stable under standard conditions but may undergo electrophilic substitution reactions due to the aromatic ring .
  • Amide Derivatives : Resistant to hydrolysis under physiological conditions but susceptible to strong acids/bases .
  • Ester Derivatives : Hydrolyze to carboxylic acids in acidic or basic environments, limiting shelf life .

Biological Activity

1-(Cyclopropylmethyl)cyclobutanecarboxylic acid is an organic compound characterized by its cyclobutane ring and a cyclopropylmethyl substituent. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Understanding its biological activity involves exploring its mechanisms of action, interactions with biological targets, and implications in therapeutic contexts.

  • Molecular Formula : C9H14O2
  • Molecular Weight : 154.21 g/mol
  • CAS Number : 518346-54-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The carboxylic acid group can form hydrogen bonds and participate in electrostatic interactions, which are critical for binding to enzymes or receptors involved in various metabolic pathways. The cyclopropylmethyl group may enhance the compound's stability and influence its pharmacokinetic properties.

Enzyme Inhibition

Recent studies have indicated that derivatives of cyclobutane carboxylic acids exhibit significant inhibitory activity against various kinases, including GSK-3β and ROCK-1. For instance, compounds similar to this compound have shown IC50 values ranging from 10 nM to over 1000 nM against these targets, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

CompoundTargetIC50 (nM)
Compound AGSK-3β8
Compound BROCK-1200
This compoundTBDTBD

Cytotoxicity Studies

Cytotoxicity assays performed on various cell lines (e.g., HT-22 and BV-2) revealed that certain derivatives did not significantly reduce cell viability at concentrations up to 10 µM. This indicates a favorable safety profile for further development .

Therapeutic Applications

This compound has been explored for its potential use as a therapeutic agent in conditions where GSK-3β or ROCK-1 inhibition is beneficial. For example, compounds with similar structures have been investigated for their roles in reducing tau phosphorylation and amyloid-beta accumulation, both of which are hallmarks of Alzheimer's pathology .

Comparative Analysis with Similar Compounds

The unique structure of this compound distinguishes it from other cyclobutane derivatives. For instance:

CompoundStructureActivity
Cyclobutanecarboxylic acidLacks cyclopropylmethyl groupLower potency
Cyclopropanecarboxylic acidContains cyclopropane ringDifferent reactivity profile
1-Amino-1-cyclobutanecarboxylic acidFeatures amino groupDifferent mechanism

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Cyclopropylmethyl)cyclobutanecarboxylic acid
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